molecular formula C22H14FN3O2 B243770 4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B243770
M. Wt: 371.4 g/mol
InChI Key: QZBYCAJLOPPPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the benzamide family and has been synthesized using various methods.

Scientific Research Applications

4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been found to have potential applications in various scientific research areas. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.

Mechanism of Action

The exact mechanism of action of 4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has significant biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potent antitumor activity against a variety of cancer cell lines. It has also been found to have anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is in the development of new cancer therapies using this compound. Researchers are also exploring the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, studies are being conducted to further understand the mechanism of action of this compound and to identify potential drug targets.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been achieved using various methods. One of the most common methods involves the reaction of 2-fluoro-4-nitroaniline with 3-(6-methyl-1,3-benzoxazol-2-yl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with cyanogen bromide to yield the final product.

properties

Molecular Formula

C22H14FN3O2

Molecular Weight

371.4 g/mol

IUPAC Name

4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H14FN3O2/c1-13-5-8-19-20(9-13)28-22(26-19)15-3-2-4-16(11-15)25-21(27)17-7-6-14(12-24)10-18(17)23/h2-11H,1H3,(H,25,27)

InChI Key

QZBYCAJLOPPPQH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.